

Application Notes and Protocols for Emapticap Pegol in Clinical Trials

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Compound of Interest

Compound Name: *Emapticap pegol*

CAS No.: 1390630-22-4

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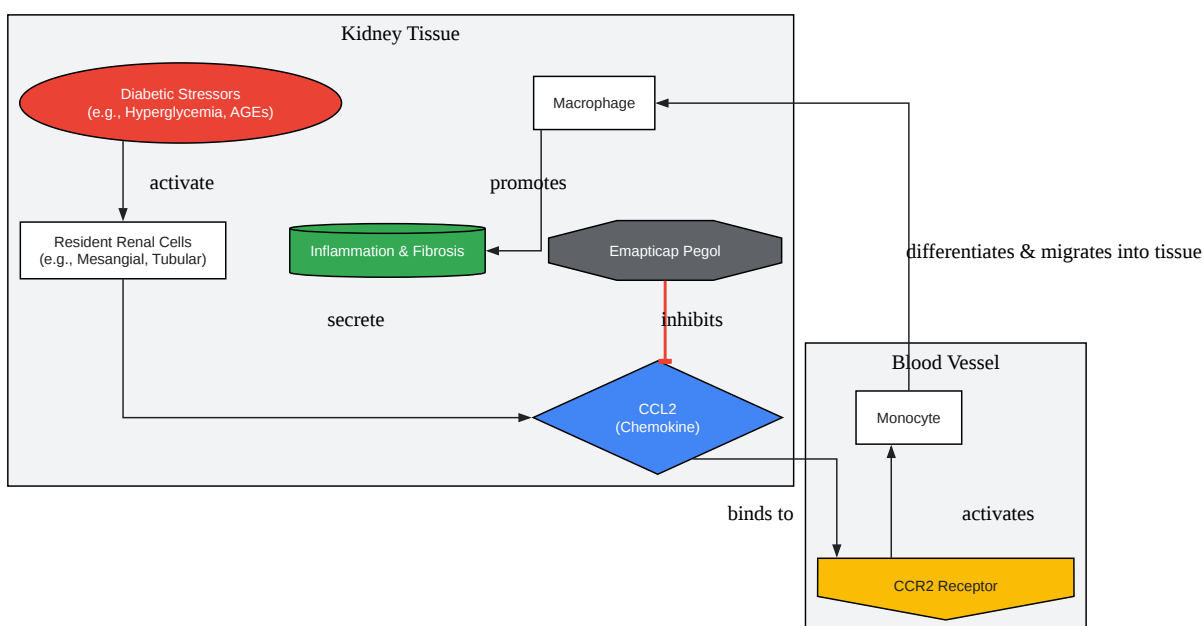
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **emapticap pegol** (NOX-E36) as documented in reported clinical trials. This information is intended to guide researchers and professionals in the development and execution of studies involving this investigational drug.

Introduction

Emapticap pegol (NOX-E36) is an investigational Spiegelmer®, a unique class of L-oligonucleotide aptamers, that acts as a potent and specific antagonist to the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By inhibiting CCL2, **emapticap pegol** disrupts the recruitment of inflammatory monocytes and macrophages to sites of tissue injury, a key process in the pathophysiology of various inflammatory and fibrotic diseases. Clinical research has primarily focused on its potential therapeutic effects in diabetic nephropathy.

Mechanism of Action: CCL2 Signaling Pathway

Emapticap pegol exerts its therapeutic effect by binding to and neutralizing CCL2, thereby preventing its interaction with the C-C chemokine receptor type 2 (CCR2) on the surface of monocytes and macrophages. This interruption of the CCL2/CCR2 signaling axis is crucial in mitigating the inflammatory cascade associated with diabetic kidney disease.



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Figure 1: Emapticap Pegol's Inhibition of the CCL2 Signaling Pathway.

Dosage and Administration in Clinical Trials

The primary source of dosage and administration information for **emapticap pegol** comes from a Phase IIa, randomized, double-blind, placebo-controlled clinical trial (NCT01547897) in patients with type 2 diabetes and albuminuria.

Quantitative Dosing Information

The following table summarizes the key quantitative parameters of **emapticap pegol** administration in the aforementioned clinical trial.

Parameter	Value	Reference
Clinical Trial ID	NCT01547897	[1][2]
Phase	IIa	[1][3]
Patient Population	Type 2 diabetic patients with albuminuria	[1][3]
Dosage	0.5 mg/kg of body weight	[3]
Route of Administration	Subcutaneous (SC) injection	[3]
Frequency	Twice weekly	[3]
Treatment Duration	12 weeks	[3]
Follow-up Period	12 weeks (treatment-free)	[3]

Preparation and Administration Protocol (General Guidance)

While specific instructions from an investigator brochure are not publicly available, the following protocol is based on standard procedures for subcutaneous drug administration.

Materials:

- **Emapticap pegol** (NOX-E36) vial (concentration to be confirmed from product specifications)
- Sterile syringe (e.g., 1 mL or 3 mL) with a sterile needle for withdrawal

- Sterile needle for subcutaneous injection (e.g., 25-27 gauge, 1/2 to 5/8 inch)
- Alcohol swabs
- Sharps disposal container

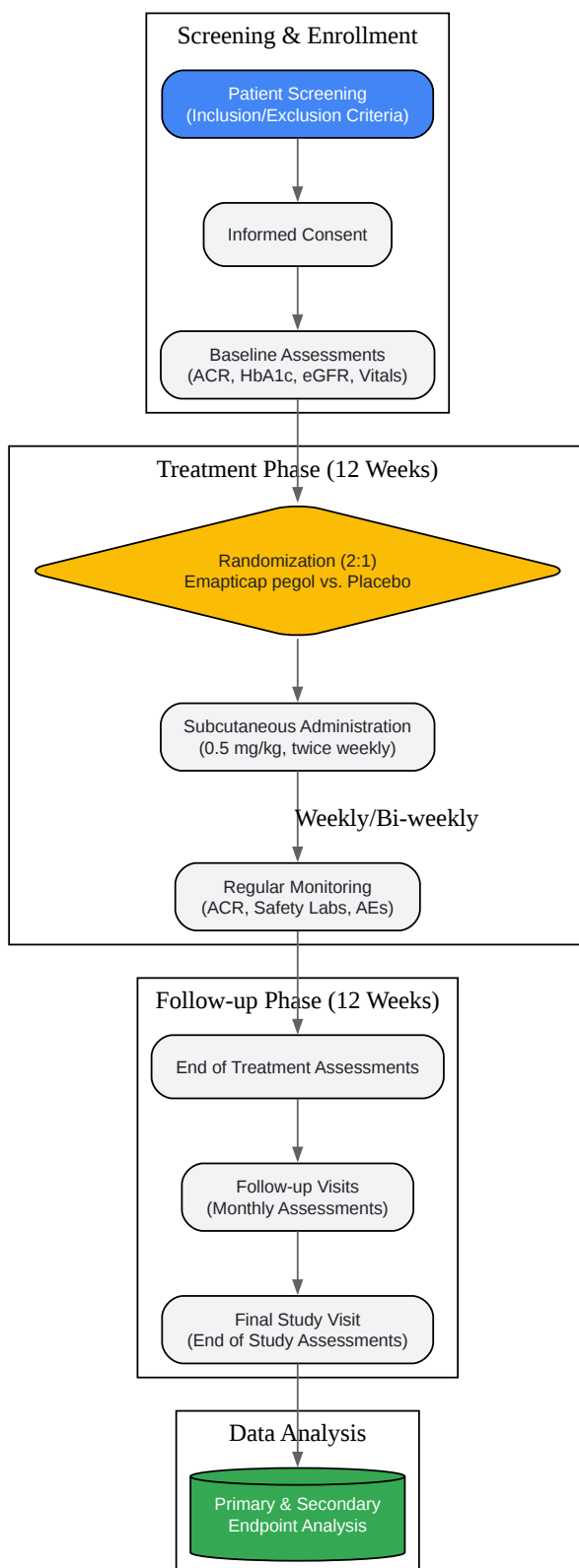
Procedure:

- Dosage Calculation: Calculate the required volume of **emapticap pegol** solution based on the patient's body weight and the concentration of the drug.
- Preparation:
 - Inspect the vial for particulate matter or discoloration.
 - Clean the vial stopper with an alcohol swab.
 - Withdraw the calculated volume of **emapticap pegol** into the syringe.
 - Change the needle to one appropriate for subcutaneous injection.
 - Remove any air bubbles from the syringe.
- Administration:
 - Select an injection site. Common sites for subcutaneous injections include the abdomen (at least 2 inches from the navel), the front of the thighs, or the upper outer arms.
 - Rotate injection sites to avoid lipohypertrophy.
 - Clean the selected injection site with an alcohol swab and allow it to air dry.
 - Pinch a one- to two-inch fold of skin at the injection site.
 - Insert the needle at a 45- to 90-degree angle into the pinched skin.
 - Slowly inject the medication.
 - Withdraw the needle at the same angle it was inserted.

- Apply gentle pressure to the site with a clean gauze or cotton ball if needed. Do not rub the site.
- Dispose of the syringe and needle in a sharps container.

Experimental Protocols in Clinical Trials

The following outlines the general experimental workflow for a clinical trial investigating **emapticap pegol**, based on the design of the Phase IIa study.



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Figure 2: General Experimental Workflow for an **Emapticap Pegol** Clinical Trial.

Key Assessments and Endpoints

- Primary Endpoint: Change in urinary albumin-to-creatinine ratio (ACR) from baseline.[1]
- Secondary Endpoints:
 - Change in glycated hemoglobin (HbA1c).[1]
 - Safety and tolerability, assessed through adverse event (AE) monitoring and clinical laboratory tests.[1]
 - Pharmacokinetic and pharmacodynamic markers.

Summary of Clinical Trial Findings

The Phase IIa trial of **emapticap pegol** in patients with diabetic nephropathy demonstrated that the drug was generally safe and well-tolerated.[1] Key efficacy findings from this study are summarized in the table below.

Outcome Measure	Emapticap Pegol Group	Placebo Group	p-value	Reference
Change in ACR from Baseline to Week 12	-29%	-16%	0.221	[1]
Change in HbA1c at Week 12	-0.31%	+0.05%	0.146	[3]
Maximum ACR Reduction vs. Placebo (at Week 20)	-39% (in post-hoc analysis)	-	0.010	[3]
Maximum HbA1c Difference vs. Placebo (at Week 16)	-0.47%	-	0.026	[3]

Notably, the effects on ACR and HbA1c were observed to be maintained even after the cessation of treatment, suggesting a potential disease-modifying effect.[3] No significant changes in blood pressure or estimated glomerular filtration rate (eGFR) were observed between the treatment groups.[3]

Safety and Tolerability

Emapticap pegol was reported to be generally safe and well-tolerated in the Phase IIa trial.[1] The most common treatment-related adverse events were mild, local injection site reactions.[1] No treatment-related serious adverse events were reported during the treatment and follow-up phases of the study.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data from clinical trials. It is not a substitute for a formal investigator's brochure or regulatory guidance. Researchers should always consult the latest official documentation and protocols for any investigational product.

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